

A Comparative Toxicity Profile: N-Ethylformamide vs. DMF and NMP

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Compound of Interest

Compound Name: *N-Ethylformamide*

Cat. No.: *B146923*

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In the landscape of pharmaceutical and chemical research, the selection of appropriate solvents is paramount to ensuring the safety of personnel and the integrity of experimental outcomes. This guide provides a detailed comparison of the toxicity profiles of **N-Ethylformamide** (NEF), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), three commonly used polar aprotic solvents. The following sections present a comprehensive overview of their acute, chronic, reproductive, and genetic toxicity, supported by available experimental data and standardized testing protocols.

Executive Summary

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are well-characterized solvents with known hepatotoxic and reproductive effects.^{[1][2]} In contrast, publicly available toxicity data for **N-Ethylformamide** (NEF) is considerably limited, necessitating a cautious approach in its handling and application. This guide summarizes the existing toxicological data to aid in informed solvent selection and risk assessment.

Quantitative Toxicity Data

The following tables summarize the available quantitative data for the acute toxicity of NEF, DMF, and NMP. It is important to note the scarcity of comprehensive data for NEF across several toxicological endpoints.

Table 1: Acute Toxicity Data

Chemical	Oral LD50 (rat)	Dermal LD50 (rabbit)	Inhalation LC50 (rat)
N-Ethylformamide (NEF)	No data available	No data available	No data available
N,N-Dimethylformamide (DMF)	2800 mg/kg[3]	4720 mg/kg[3]	9400 mg/m ³ /2H (mouse)[3]
N-Methyl-2-pyrrolidone (NMP)	3914 mg/kg	8000 mg/kg	>5.1 mg/L/4h

Table 2: Reproductive and Developmental Toxicity

Chemical	Key Findings
N-Ethylformamide (NEF)	No data available
N,N-Dimethylformamide (DMF)	May damage the unborn child.[4] Evidence of fetotoxicity and developmental effects in animal studies.[5]
N-Methyl-2-pyrrolidone (NMP)	May damage the unborn child.[2][6] Reduced fertility in male and female test animals.[2]

Table 3: Mutagenicity and Carcinogenicity

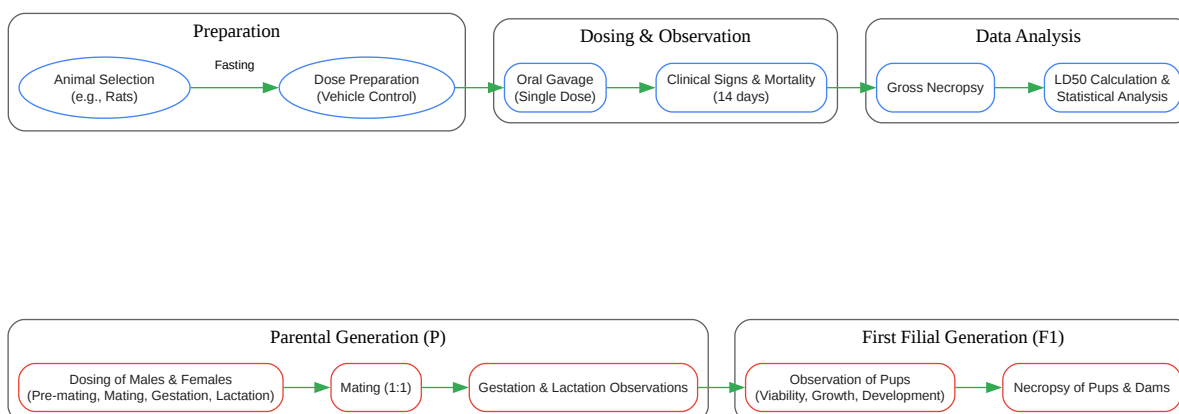
Chemical	Mutagenicity	Carcinogenicity
N-Ethylformamide (NEF)	No data available	No data available
N,N-Dimethylformamide (DMF)	Not generally considered mutagenic in bacterial and mammalian cell assays.[4]	Possibly carcinogenic to humans (IARC Group 2B).[3]
N-Methyl-2-pyrrolidone (NMP)	Not generally considered mutagenic.	Not classifiable as to its carcinogenicity to humans.

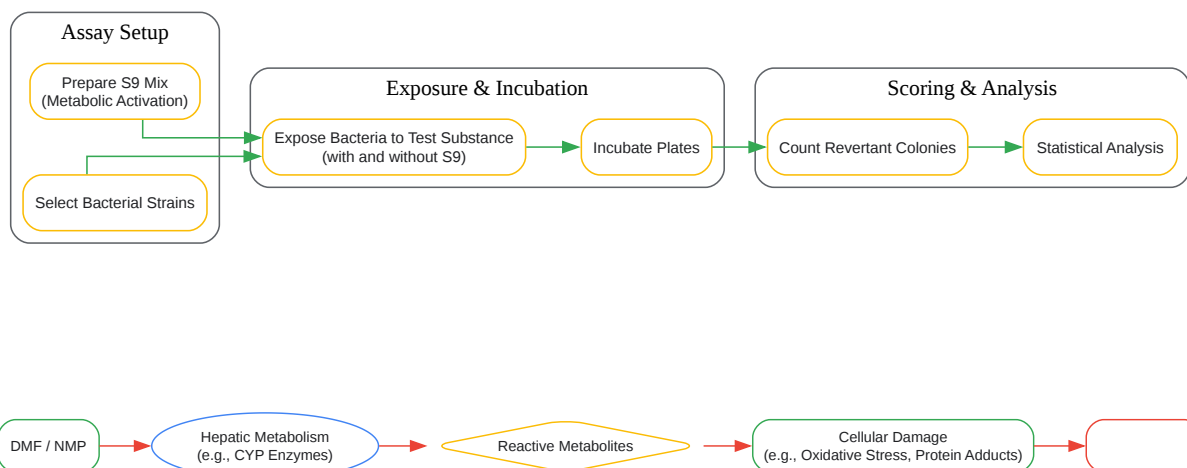
Experimental Protocols

The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and laboratories.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.





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